molecular formula C14H12BrNO B177033 N-(4-bromophenyl)-4-methylbenzamide CAS No. 158525-82-7

N-(4-bromophenyl)-4-methylbenzamide

Cat. No.: B177033
CAS No.: 158525-82-7
M. Wt: 290.15 g/mol
InChI Key: LDZAMVJRGBUYEO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzamide moiety

Future Directions

The future directions for research on N-(4-bromophenyl)-4-methylbenzamide and similar compounds could involve further exploration of their antimicrobial and anticancer activities. This could include the synthesis of new derivatives, in vitro and in vivo testing, and molecular docking studies to understand their mechanisms of action . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methylbenzamide typically involves the reaction of 4-bromoaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromophenyl)-4-methylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Lacks the methyl group on the benzamide moiety.

    N-(4-chlorophenyl)-4-methylbenzamide: Contains a chlorine atom instead of bromine.

    N-(4-bromophenyl)-4-ethylbenzamide: Has an ethyl group instead of a methyl group.

Uniqueness

N-(4-bromophenyl)-4-methylbenzamide is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Properties

IUPAC Name

N-(4-bromophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZAMVJRGBUYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158525-82-7
Record name 4'-BROMO-4-METHYLBENZANILIDE
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